molecular formula C4H8CaO2 B109914 Calcium butyrate CAS No. 5743-36-2

Calcium butyrate

Cat. No. B109914
CAS RN: 5743-36-2
M. Wt: 128.18 g/mol
InChI Key: DJSFSIDKBHNBFT-UHFFFAOYSA-N
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Description

Calcium butyrate is an off-white colored calcium salt that is highly soluble in water . It is stable under normal pressure and temperature . It is used in food supplements and animal feeds . It is also used as a coloring and flavoring agent . Butyrate is produced when “good” bacteria in your gut help your body break down dietary fiber in your large intestine (colon) .


Synthesis Analysis

This compound can be produced by fermentation of the slop obtained in distilleries using cane sugar molasses . The chemical processes involved in the breaking down of sugar by certain bacteria, producing butyric acid, have been revealed by the researches of Neuberg .


Molecular Structure Analysis

The molecular formula of this compound is C8H14CaO4 . It has an average mass of 214.272 Da and a monoisotopic mass of 214.051804 Da .


Chemical Reactions Analysis

Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . In the course of butyric acid fermentation, part of the pyroracemic acid may be converted into acetic aldehyde and alcohol .


Physical And Chemical Properties Analysis

This compound is an off-white colored calcium salt that is highly soluble in water . It is stable under normal pressure and temperature .

Scientific Research Applications

  • Animal Nutrition and Health :

    • Calcium butyrate has been studied for its role in improving animal health and nutrition. It was found to enhance the duodenal mucosa in feedlot cattle, positively influencing carcass marbling and increasing the villus height in the small intestine (Moreira et al., 2016).
    • In piglets, this compound combined with tannin extract significantly reduced the incidence of diarrhea and inflammatory markers, suggesting its potential as an alternative to antimicrobials in animal diets (Maito et al., 2021).
    • Its supplementation in dairy calves' diets led to improved pre-weaning growth rates and better body conformation traits (Otto et al., 2021).
  • Intestinal Health and Disease Resistance :

    • This compound's role in intestinal health has been a focus, where its supplementation in Japanese quails' diet showed improvement in body weight gain, reduction in inflammatory cytokines, and antibacterial effects (El-Wahab et al., 2019).
    • It has also been shown to enhance disease resistance in piglets by upregulating endogenous host defense peptides, aiding in the clearance of Escherichia coli O157:H7 and reducing inflammation (Xiong et al., 2016).
  • Effects on Energy Metabolism :

    • Research on lactating dairy cows showed that dietary supplementation of this compound alters energy partitioning, as indicated by changes in milk fat yield and circulating lipid concentrations (Urrutia et al., 2019).
    • In a study on rats, butyrate and tumor necrosis factor α (TNFα) interaction in colonocytes suggested that butyrate may protect against TNFα-induced cytotoxicity by influencing mitochondrial calcium flux and glycolysis inhibition (Souders et al., 2023).

Mechanism of Action

Target of Action

Calcium butyrate primarily targets the gut microbiota and intestinal epithelial cells (IECs). It interacts with G-protein-coupled receptors (GPRCs) and histone deacetylases (HDACs) in these cells . The compound also affects tight junctions, which are crucial for maintaining the integrity of the gut barrier .

Mode of Action

This compound interacts with its targets to modulate various biological processes. It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis . Additionally, through its inhibitory action on HDAC deacetylation, it reduces STAT1 transcription phosphorylation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . It also contributes to the regulation of histone deacetylase (HDAC), which is crucial for gene expression .

Pharmacokinetics

It is known that butyrate cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . More research is needed to fully understand the ADME properties of this compound .

Result of Action

The action of this compound results in a wide range of effects. It exhibits anti-inflammatory, anti-obesity, metabolic regulation, and antioxidant effects . Furthermore, it has been shown to have important intestinal and immuno-modulatory functions .

Action Environment

The action of this compound is influenced by various environmental factors. The diversity and complexity of the gut microbiota, which is influenced by the host’s genetic background, diet, and environment, can affect the production and function of butyrate . Moreover, butyrate’s action can be influenced by the nutrient-rich environment provided by the gut .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The relationship between the microbiota and bone health is still in its infancy, two decades of broader microbiome research and discovery supports a role of the human gut microbiome in the regulation of bone metabolism and pathogenesis of osteoporosis as well as its prevention and treatment . Butyrate exhibits a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation in experimental settings .

Biochemical Analysis

Biochemical Properties

Calcium butyrate interacts with various enzymes, proteins, and other biomolecules. It is known to regulate the immune system through its agonistic action on G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, or GPR109A . It also serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting histone deacetylase (HDAC), up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It promotes human growth hormone (hGH) synthesis and improves basal and growth hormone-releasing hormone (GHRH)-induced hGH-secretion . By acting through GPR41 and 43, this compound enhances intracellular free cytosolic Ca2+ . It also exerts anti-inflammatory effects on TNF-α induced human umbilical vein endothelial cells (HUVECs) by decreasing adhesion molecules and reducing pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist for GPCRs, leading to anti-inflammatory effects through these receptors’ signaling pathways . This compound also inhibits HDAC, which results in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to reduce Salmonella colonization in cecal content over time . The long-term effects of this compound on cellular function have been observed in in vitro or in vivo studies, demonstrating its stability and degradation patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dairy calves, supplementation with sodium butyrate (600 mg/kg) improved sleep quality and quality of life

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It interacts with enzymes such as butyryl-CoA:acetate CoA transferase, which is responsible for the final step of butyrate synthesis from butyryl-CoA .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of butyrate is electroneutral through SMCT2 (Na+), resulting in the transport of one Na+ for each butyrate anion absorbed .

Subcellular Localization

It is known that butyrate can influence the architecture of the gastrointestinal tract wall, stimulating proliferation, differentiation, and maturation, and reducing apoptosis in the cells . The specific compartments or organelles to which this compound is directed remain to be fully elucidated.

properties

{ "Design of the Synthesis Pathway": "Calcium butyrate can be synthesized through the reaction between butyric acid and calcium hydroxide.", "Starting Materials": [ "Butyric acid", "Calcium hydroxide", "Water" ], "Reaction": [ "Add 100 mL of water to a 250 mL round-bottom flask.", "Add 10 g of calcium hydroxide to the flask and stir until dissolved.", "Slowly add 10 g of butyric acid to the flask while stirring continuously.", "Heat the mixture to 70°C and stir for 2 hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any solids.", "Evaporate the filtrate to dryness using a rotary evaporator.", "Collect the resulting solid and dry it in an oven at 60°C for 24 hours.", "The resulting product is calcium butyrate." ] }

CAS RN

5743-36-2

Molecular Formula

C4H8CaO2

Molecular Weight

128.18 g/mol

IUPAC Name

calcium;butanoate

InChI

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

DJSFSIDKBHNBFT-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCC(=O)O.[Ca]

Other CAS RN

5743-36-2

Pictograms

Irritant

synonyms

Butanoic Acid, Calcium Salt;  Butyric Acid, Calcium Salt;  Greencab 70 Coated; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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